molecular formula C5H4N2O B6161379 2-(1,3-oxazol-4-yl)acetonitrile CAS No. 1065073-51-9

2-(1,3-oxazol-4-yl)acetonitrile

Cat. No.: B6161379
CAS No.: 1065073-51-9
M. Wt: 108.10 g/mol
InChI Key: DNNRHZCLOOHTDI-UHFFFAOYSA-N
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Description

“2-(1,3-oxazol-4-yl)acetonitrile” is a chemical compound that contains an oxazole ring, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The molecular formula of this compound is C5H4N2O .


Synthesis Analysis

The synthesis of oxazoles, including “this compound”, can be achieved through various methods. One common method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring attached to an acetonitrile group. The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Scientific Research Applications

2-(1,3-oxazol-4-yl)acetonitrile has a wide range of potential applications in scientific research. It can be used as a substrate for the synthesis of various compounds, such as drugs and other pharmaceuticals. It can also be used in the synthesis of other heterocyclic compounds, such as furans and thiophenes. Additionally, it can be used as a starting material for the synthesis of polymers, such as polyamides and polyimides.

Mechanism of Action

2-(1,3-oxazol-4-yl)acetonitrile has a number of potential mechanisms of action, depending on the application in which it is used. In the synthesis of drugs and other pharmaceuticals, this compound can act as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This reaction yields a new product, which can then be further modified or used as is. In the synthesis of polymers, this compound can act as a cross-linking agent, forming bonds between two or more polymer chains.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

2-(1,3-oxazol-4-yl)acetonitrile is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively stable and non-toxic, which makes it a safe reagent to handle and store in the laboratory. Additionally, this compound can be synthesized relatively easily, which makes it a cost-effective reagent for laboratory experiments. However, this compound is not a very reactive compound, which means that it may not be suitable for certain types of reactions that require a more reactive reagent.

Future Directions

2-(1,3-oxazol-4-yl)acetonitrile has a wide range of potential applications in scientific research, which means that there are a number of potential future directions that could be explored. These include further research into the potential biochemical and physiological effects of this compound, as well as the development of new methods for the synthesis of this compound and its derivatives. Additionally, further research could be conducted into the potential applications of this compound in drug synthesis, polymer synthesis, and other areas of scientific research. Finally, further research could also be conducted into the potential uses of this compound in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-(1,3-oxazol-4-yl)acetonitrile can be synthesized through a variety of methods, including the reaction of an aldehyde or ketone with 2-aminopyridine and an alkyl halide. This reaction is catalyzed by a base, such as potassium carbonate, and yields this compound as the product. It can also be synthesized from the reaction of an aldehyde or ketone with an alkyl halide and a secondary amine, such as 2-chloropyridine. This reaction is also catalyzed by a base, such as potassium carbonate, and yields this compound as the product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-oxazol-4-yl)acetonitrile involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl oxalyl chloride to form ethyl 4-chloro-3-nitrobenzoate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 4-chloro-3-nitrobenzoate oxime. The oxime is then cyclized with acetic anhydride to form 2-(1,3-oxazol-4-yl)acetonitrile.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-chloro-3-nitrobenzoic acid with ethyl oxalyl chloride in the presence of a catalyst such as triethylamine to form ethyl 4-chloro-3-nitrobenzoate.", "Step 2: React ethyl 4-chloro-3-nitrobenzoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form ethyl 4-chloro-3-nitrobenzoate oxime.", "Step 3: Cyclize ethyl 4-chloro-3-nitrobenzoate oxime with acetic anhydride in the presence of a catalyst such as pyridine to form 2-(1,3-oxazol-4-yl)acetonitrile." ] }

1065073-51-9

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

2-(1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-8-4-7-5/h3-4H,1H2

InChI Key

DNNRHZCLOOHTDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CC#N

Purity

95

Origin of Product

United States

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